molecular formula C7H17ClN2 B8181728 1-AMINOMETHYL-CYCLOHEXYLAMINE DIHYDROCHLORIDE

1-AMINOMETHYL-CYCLOHEXYLAMINE DIHYDROCHLORIDE

Cat. No.: B8181728
M. Wt: 164.67 g/mol
InChI Key: CNACDHQHEQMSMG-UHFFFAOYSA-N
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Description

1-Aminomethyl-cyclohexylamine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2 and a molecular weight of 201.1386 g/mol . It is a derivative of cyclohexylamine, featuring an aminomethyl group attached to the cyclohexane ring. This compound is commonly used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

1-Aminomethyl-cyclohexylamine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexylamine with formaldehyde and hydrogen chloride. The reaction typically proceeds under acidic conditions, leading to the formation of the dihydrochloride salt. Industrial production methods often involve large-scale synthesis using similar reaction conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Aminomethyl-cyclohexylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to yield primary amines.

    Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides.

Scientific Research Applications

1-Aminomethyl-cyclohexylamine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-aminomethyl-cyclohexylamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can interact with cell membrane receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

1-Aminomethyl-cyclohexylamine dihydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

1-(aminomethyl)cyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.ClH/c8-6-7(9)4-2-1-3-5-7;/h1-6,8-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNACDHQHEQMSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123194-05-8
Record name Cyclohexanemethanamine, 1-amino-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123194-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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